(2-Aminoethyl)(2,2-difluoroethyl)methylamine

Description

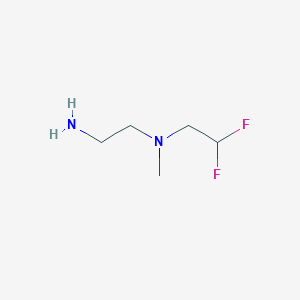

(2-Aminoethyl)(2,2-difluoroethyl)methylamine is a tertiary amine featuring three distinct substituents: a 2-aminoethyl group (–CH₂CH₂NH₂), a 2,2-difluoroethyl group (–CH₂CF₂H), and a methyl group (–CH₃). This compound combines the electronic effects of fluorine substitution with the reactivity of a primary amine in the 2-aminoethyl chain. The difluoroethyl group introduces steric and electronic modifications, including enhanced lipophilicity and reduced basicity of adjacent amine groups due to fluorine’s strong electron-withdrawing inductive effect .

Properties

IUPAC Name |

N'-(2,2-difluoroethyl)-N'-methylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12F2N2/c1-9(3-2-8)4-5(6)7/h5H,2-4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZWVDKDSDLHMCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)CC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

795299-76-2 | |

| Record name | (2-aminoethyl)(2,2-difluoroethyl)methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Alkylation of Amines with 2,2-Difluoroethyl Halides

A common method involves nucleophilic substitution reactions where a primary or secondary amine is reacted with a 2,2-difluoroethyl halide (chloride, bromide, or iodide). This approach proceeds via an SN2 mechanism, where the amine nucleophile displaces the halide to form the desired difluoroethylated amine.

- Typical reagents : 2,2-difluoroethyl chloride or bromide

- Amines used : methylated ethylenediamine derivatives or ethylenediamine itself

- Reaction conditions : polar aprotic solvents, controlled temperature to minimize side reactions

- Acid scavengers : often added to neutralize generated HX acids and improve yields

This method can be represented as:

$$

\text{R-NH}2 + \text{Cl-CH}2\text{CF}2 \rightarrow \text{R-NH-CH}2\text{CF}_2 + \text{HCl}

$$

Where R-NH2 is a methylated ethylenediamine or related amine.

Reductive Amination

Reductive amination is a versatile method for synthesizing substituted amines by reacting aldehydes or ketones with amines followed by reduction of the imine intermediate.

- Starting materials : 2,2-difluoroacetaldehyde or related difluoro carbonyl compounds

- Amines : methylated ethylenediamine or ethylenediamine derivatives

- Reducing agents : sodium cyanoborohydride (NaBH3CN), sodium borohydride (NaBH4), or catalytic hydrogenation (H2 with Ni catalyst)

The reaction proceeds via:

- Formation of imine or iminium intermediate by condensation of amine with 2,2-difluoroacetaldehyde

- Reduction of the imine to the corresponding amine

This method allows selective monoalkylation and avoids over-alkylation issues common in direct alkylation.

Detailed Preparation Method from Patents and Literature

Preparation via Reaction of 2,2-Difluoro-1-haloethane with Prop-2-en-1-amine Followed by Deallylation

A patented process describes the synthesis of 2,2-difluoroethylamine derivatives by:

- Reacting 2,2-difluoro-1-haloethane (where hal = Cl, Br, I) with prop-2-en-1-amine to form N-(2,2-difluoroethyl)prop-2-en-1-amine

- Subsequent removal of the allyl protecting group via hydrogenolysis or other deallylation methods to yield 2,2-difluoroethylamine or its derivatives

This method can be adapted to prepare this compound by using methylated ethylenediamine analogs in place of prop-2-en-1-amine or by further functional group transformations.

Use of Protective Groups and Coupling Reagents

Another approach involves:

- Protecting amine groups with benzyl carbamate (CBZ) protecting groups

- Coupling with difluoroethyl-containing intermediates using coupling reagents and bases

- Deprotection via catalytic hydrogenation to yield the target amine

- Optionally converting the free amine into acid addition salts (e.g., hydrochloride) for stability and handling

This multistep method allows precise control over substitution and purity.

Example Reaction Conditions and Yields

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Alkylation | 2,2-difluoroethyl chloride, methyl ethylenediamine, acid scavenger, polar aprotic solvent, 50-80 °C | Moderate to high yields (60-85%) | Control of equivalents critical to avoid overalkylation |

| Reductive amination | 2,2-difluoroacetaldehyde, methyl ethylenediamine, NaBH3CN or H2/Ni catalyst, mild conditions | High selectivity and yield (70-90%) | Mild conditions preserve functional groups |

| Deallylation (if allyl used) | Pd/C catalyst, H2 atmosphere, room temperature | Quantitative to high yield | Removes allyl protecting group efficiently |

| Purification | Distillation under reduced pressure or chromatography | Purity > 95% | Final product isolated as free base or hydrochloride salt |

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

- Chemical Formula : C₅H₁₃F₂N₃

- Molecular Weight : 174.62 g/mol

- CAS Number : 1803583-72-3

Its structure features a central methyl amine group linked to both a 2-aminoethyl group and a 2,2-difluoroethyl group. This unique combination of functional groups enhances its reactivity and potential applications in drug design and synthesis.

Drug Development

(2-Aminoethyl)(2,2-difluoroethyl)methylamine is being researched as a building block for the synthesis of novel pharmaceuticals. The difluoroethyl group is particularly valuable for modifying pharmacokinetic properties such as lipophilicity and metabolic stability.

Interaction Studies

Studies are focusing on the compound's binding affinity with various biological targets, including enzymes and receptors. Understanding these interactions can reveal its therapeutic potential, particularly in treating diseases like cancer and infections.

Case Studies

- Anticancer Activity : Research has shown that derivatives of this compound can inhibit specific cancer cell lines. For example, synthesized derivatives demonstrated cytotoxic effects against melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines .

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| IGR39 | This compound | TBD |

| MDA-MB-231 | This compound | TBD |

Enzyme Inhibition

Research indicates that compounds similar to this compound can inhibit enzymes critical for bacterial growth and cancer cell proliferation. The mechanism often involves binding to the active sites of these enzymes .

Antimicrobial Properties

The compound has shown promise in antimicrobial applications by disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for bacterial survival .

Polymer Chemistry

Fluorinated compounds like this compound are being investigated for their role in synthesizing fluoropolymers with unique properties such as chemical resistance and enhanced mechanical strength .

Self-Assembly Studies

Recent studies have explored the self-assembly behavior of fluorinated polymers incorporating this compound. These materials can form micelles or other complex structures that have potential applications in drug delivery systems .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Ethanolamine | C₂H₇NO | Simple amine with hydroxyl group |

| 1-(Aminoethyl)piperidine | C₅H₁₂N₂ | Contains a piperidine ring |

| 3-Aminopropyltriethoxysilane | C₉H₂₃N₃O₃Si | Used in surface modification |

The presence of fluorine atoms in this compound enhances its lipophilicity compared to simpler amines, which may affect its pharmacokinetics favorably.

Mechanism of Action

The mechanism of action of (2-Aminoethyl)(2,2-difluoroethyl)methylamine involves its interaction with molecular targets through its amino and difluoroethyl groups. These interactions can modulate biological pathways, making it a candidate for drug development. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

a) Dimethyl(2,2-difluoroethyl)amine

- Structure: Replaces the 2-aminoethyl group with a second methyl group.

- Key Differences :

- Reduced polarity due to the absence of a primary amine.

- Lower molecular weight (149.16 g/mol vs. ~176.18 g/mol for the target compound).

- Synthesis: Prepared via alkylation of methylamine with 2,2-difluoroethyl halides, contrasting with the multi-step coupling required for the aminoethyl variant .

b) 2-(Thiophen-2-yl)ethylamine

- Structure: Substitutes the 2-aminoethyl group with a thiophene-containing ethyl chain and uses a trifluoroethyl group.

- Key Differences :

- Molecular Weight : 209.23 g/mol, higher than the target compound due to the aromatic ring .

Halogen-Substituted Analogs

a) (2-Chloroethyl)dimethylamine

- Structure : Replaces fluorine with chlorine on the ethyl chain.

- Key Differences :

- Chlorine’s larger atomic size increases steric hindrance.

- Higher basicity compared to fluorinated analogs (Cl is less electron-withdrawing than F).

- Applications : Intermediate in chemical warfare agents (e.g., nitrogen mustards), highlighting toxicity concerns absent in fluorinated analogs .

b) (2-Fluoro-2,2-dinitroethyl)methylamine

- Structure : Adds two nitro groups to the difluoroethyl chain.

- Synthesis involves condensation of methylamine with 2-fluoro-2,2-dinitroethanol, a route distinct from typical fluorinated amine preparations .

Physicochemical Properties Comparison

| Compound Name | Molecular Weight (g/mol) | CAS Number | Key Substituents | pKa (Predicted) | LogP (Predicted) |

|---|---|---|---|---|---|

| (2-Aminoethyl)(2,2-difluoroethyl)methylamine | ~176.18 | Not provided | –NH₂, –CF₂H, –CH₃ | ~8.5–9.0* | ~0.5–1.0* |

| Dimethyl(2,2-difluoroethyl)amine | 149.16 | Not provided | –CH₃, –CF₂H | ~7.5–8.0 | ~1.2 |

| 2-(Thiophen-2-yl)ethylamine | 209.23 | Not provided | –CF₃, thiophene | ~6.5–7.0 | ~2.0 |

| (2-Chloroethyl)dimethylamine | 157.66 | 51-75-2 | –Cl, –CH₃ | ~9.0–9.5 | ~1.5 |

*Predicted based on fluorine’s inductive effects .

Biological Activity

(2-Aminoethyl)(2,2-difluoroethyl)methylamine, a compound with significant potential in medicinal chemistry, has garnered attention for its unique biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a central methyl amine group connected to two functional groups: an aminoethyl and a difluoroethyl moiety. The presence of fluorine atoms is particularly noteworthy as fluorinated compounds often exhibit enhanced biological activities due to their unique electronic properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as glycolysis and cell proliferation.

- Receptors : It can bind to receptors, modulating their activity and influencing cellular responses.

Anticancer Properties

Research indicates that fluorinated derivatives of amino compounds can effectively inhibit the growth of cancer cells. For instance, studies have shown that modifications at the C-2 position of glucose analogs can enhance their stability and uptake in cancer cells, leading to increased cytotoxicity under hypoxic conditions . This suggests that this compound may similarly exhibit anticancer properties.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial potential. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, similar to other aminated compounds known for their antimicrobial effects . The specific mechanisms through which it exerts these effects are still under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic enzymes.

Case Studies and Research Findings

- In Vitro Studies : A study assessing the cytotoxic effects of fluorinated amino derivatives demonstrated significant activity against glioblastoma multiforme (GBM) cells. The results indicated that these derivatives had lower IC50 values compared to traditional treatments like 2-deoxy-D-glucose (2-DG), suggesting a promising alternative for cancer therapy .

- Pharmacokinetics : Research has shown that the introduction of fluorine atoms can improve the pharmacokinetic profile of compounds. This includes enhanced absorption and bioavailability, which are critical for therapeutic efficacy.

- Comparative Analysis : In comparison with similar compounds, this compound shows unique properties due to its specific structural features. It may exhibit enhanced potency in certain biological assays compared to non-fluorinated analogs .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Aminoethyl)(2,2-difluoroethyl)methylamine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, coupling a 2,2-difluoroethyl halide with methylamine derivatives under basic conditions (e.g., K₂CO₃ in 1,4-dioxane) can yield the target compound. Nickel-catalyzed cross-coupling reactions (e.g., with boronic acids) have also been reported for similar fluorinated amines, achieving yields of ~60-70% under optimized conditions . Key parameters include temperature (80-100°C), solvent polarity, and catalyst loading (e.g., 10 mol% Ni(NO₃)₂·6H₂O).

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC-MS : To detect impurities (<1% threshold) and confirm molecular weight.

- ¹H/¹⁹F NMR : To verify fluorine integration (e.g., 2,2-difluoroethyl signals at δ ~4.5-5.0 ppm) and amine proton environments .

- Elemental Analysis : Validate C, H, N, and F content against theoretical values (e.g., Mol. Wt. 149.18 g/mol for C₅H₁₁F₂N₂).

Advanced Research Questions

Q. What experimental strategies address low solubility of this compound in aqueous buffers?

- Methodological Answer : Solubility challenges arise from the hydrophobic difluoroethyl group. Strategies include:

- Co-solvent systems : Use DMSO or ethanol (10-20% v/v) to enhance solubility while maintaining biological compatibility.

- Structural analogs : Replace the difluoroethyl group with hydrophilic substituents (e.g., hydroxyl or carboxyl) for comparative studies .

- Micellar encapsulation : Employ surfactants like Tween-80 at sub-CMC concentrations to improve dispersion .

Q. How do stereochemical and electronic effects of the difluoroethyl group influence receptor binding?

- Methodological Answer : The difluoroethyl group enhances lipophilicity and metabolic stability, favoring interactions with hydrophobic receptor pockets (e.g., GPCRs). Computational docking studies (AutoDock Vina) paired with mutagenesis can identify key binding residues. For example, fluorine’s electronegativity may form dipole interactions with backbone amides (e.g., β₂-adrenergic receptors) . Compare binding affinities (IC₅₀) of fluorinated vs. non-fluorinated analogs using radioligand assays .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies often stem from assay conditions or impurity profiles. Mitigation steps:

- Standardize protocols : Use identical cell lines (e.g., HEK293 for receptor studies) and buffer systems (e.g., HEPES pH 7.4).

- Batch validation : Re-test compounds with confirmed purity (>98% via HPLC) under controlled conditions.

- Meta-analysis : Compare data from structurally related compounds (e.g., tert-butyl carbamate derivatives) to identify trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.